molecular formula C11H16N2 B035434 2-Methyl-4-(piperidin-1-yl)pyridine CAS No. 103971-16-0

2-Methyl-4-(piperidin-1-yl)pyridine

Cat. No.: B035434
CAS No.: 103971-16-0
M. Wt: 176.26 g/mol
InChI Key: IBKGSZATXCWQOT-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a piperidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-1-yl)pyridine typically involves the reaction of 2-methyl-4-chloropyridine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride, potassium carbonate, and other bases to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(piperidin-1-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact mechanism may vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(piperidin-1-yl)quinoline
  • 2-Methyl-4-(piperidin-1-yl)benzene
  • 2-Methyl-4-(piperidin-1-yl)pyrimidine

Uniqueness

2-Methyl-4-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the piperidine ring on the pyridine core makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Methyl-4-(piperidin-1-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa) cells. The effectiveness is often measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2310.075
Derivative AHeLa0.069
Derivative BA5490.0046

The presence of functional groups such as methoxy (-OMe) and hydroxyl (-OH) has been shown to enhance antiproliferative activity by decreasing IC50 values, indicating improved efficacy in inhibiting cell growth .

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases, which are crucial for programmed cell death.
  • Inhibition of Metastasis : Studies suggest that it may hinder the migration and invasion capabilities of cancer cells by modulating signaling pathways involved in metastasis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyridine rings can significantly influence biological activity. For instance:

  • Substituents on the Pyridine Ring : The introduction of electron-donating or electron-withdrawing groups alters the electronic properties and lipophilicity, impacting binding affinity to target proteins.

Table 2: Impact of Substituents on Biological Activity

SubstituentPositionEffect on Activity
-OHParaIncreases potency
-OMeOrthoDecreases potency
-NO2ParaEnhances activity

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated synergistic effects, leading to significantly lower IC50 values compared to monotherapy. This suggests potential for developing combination regimens that enhance therapeutic efficacy while reducing side effects.

Properties

IUPAC Name

2-methyl-4-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-9-11(5-6-12-10)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKGSZATXCWQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592006
Record name 2-Methyl-4-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103971-16-0
Record name 2-Methyl-4-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidine (31.7 ml) and 4 -chloro-2 -picoline (13.65 g) were heated together in a bomb at 170 ° for 4.5 hours. After cooling, the mixture was taken up in water and extracted with ether. After drying (K2CO3) and stripping, the residue was distilled to give 4 -piperidino-2 -picoline, 15.45 g, b.p. 105°-10 ° (0.1 mm).
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
13.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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